Suc-Ala-Ala-Phe-AMC

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

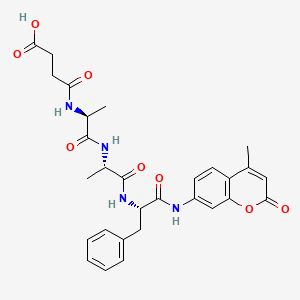

2D Structure

Properties

Molecular Formula |

C29H32N4O8 |

|---|---|

Molecular Weight |

564.6 g/mol |

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C29H32N4O8/c1-16-13-26(37)41-23-15-20(9-10-21(16)23)32-29(40)22(14-19-7-5-4-6-8-19)33-28(39)18(3)31-27(38)17(2)30-24(34)11-12-25(35)36/h4-10,13,15,17-18,22H,11-12,14H2,1-3H3,(H,30,34)(H,31,38)(H,32,40)(H,33,39)(H,35,36)/t17-,18-,22-/m0/s1 |

InChI Key |

HHPVJKZZYOXPLH-SPEDKVCISA-N |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |

Pictograms |

Irritant |

sequence |

AAF |

Origin of Product |

United States |

Foundational & Exploratory

The Core Principle of Suc-Ala-Ala-Phe-AMC Assays: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles, experimental protocols, and data analysis of Suc-Ala-Ala-Phe-AMC assays. This fluorogenic assay is a widely utilized method for measuring the enzymatic activity of chymotrypsin and chymotrypsin-like proteases, playing a critical role in basic research and high-throughput screening for drug discovery.

The Fundamental Principle: A Fluorogenic Cascade

The this compound assay is predicated on the enzymatic cleavage of a specifically designed peptide substrate, Succinyl-Alanine-Alanine-Phenylalanine-7-amino-4-methylcoumarin (this compound). The core of this technique lies in the fluorogenic nature of the 7-amino-4-methylcoumarin (AMC) moiety.

In its intact substrate form, the fluorescence of the AMC group is quenched. Upon the introduction of a protease with chymotrypsin-like activity, the enzyme recognizes and cleaves the peptide bond C-terminal to the phenylalanine residue. This cleavage event liberates the free AMC molecule, which is highly fluorescent. The resulting increase in fluorescence intensity is directly proportional to the enzymatic activity, allowing for a quantitative measurement.

The enzymatic reaction can be summarized as follows:

This compound (Non-fluorescent) + Chymotrypsin → Suc-Ala-Ala-Phe + AMC (Fluorescent)

The fluorescence of the liberated AMC is typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[1]

Caption: Enzymatic cleavage of the substrate and subsequent fluorescence detection.

Quantitative Data Summary

| Enzyme | Substrate | Km (mM) | Vmax (mM/min) | kcat (s⁻¹) | Reference |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-pNA | 0.28 | 0.28 | Not Reported |

Note: The provided data is for the p-nitroanilide (pNA) chromogenic substrate, which functions similarly to the AMC fluorogenic substrate but results in a colorimetric change. Kinetic parameters can vary based on experimental conditions such as buffer composition, pH, and temperature.

Detailed Experimental Protocols

This section provides a detailed methodology for conducting a standard chymotrypsin activity assay and a high-throughput screening assay for inhibitors using the this compound substrate in a 96-well plate format.

Standard Chymotrypsin Activity Assay

This protocol is designed to measure the activity of a purified chymotrypsin sample.

Materials:

-

α-Chymotrypsin (from bovine pancreas)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM CaCl₂

-

Dimethyl sulfoxide (DMSO)

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Chymotrypsin Stock Solution: Prepare a 1 mg/mL stock solution of α-chymotrypsin in 1 mM HCl. Store in aliquots at -20°C. Immediately before use, dilute the stock solution to the desired final concentration (e.g., 1-10 µg/mL) in cold Assay Buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution to the desired final concentration (e.g., 100 µM) in Assay Buffer.

-

-

Assay Protocol:

-

Add 50 µL of Assay Buffer to all wells of the 96-well plate.

-

Add 25 µL of the diluted chymotrypsin solution to the sample wells.

-

For the negative control (no enzyme) wells, add 25 µL of Assay Buffer.

-

Initiate the reaction by adding 25 µL of the working substrate solution to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

-

Measure the fluorescence intensity (Ex: 380 nm, Em: 460 nm) every minute for 30-60 minutes.

-

-

Data Analysis:

-

Subtract the fluorescence readings of the negative control wells from the sample wells.

-

Plot the fluorescence intensity versus time.

-

The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

-

Enzyme activity can be expressed as Relative Fluorescence Units (RFU) per minute.

-

Caption: Workflow for a standard chymotrypsin activity assay.

High-Throughput Screening (HTS) of Chymotrypsin Inhibitors

This protocol is adapted for screening a library of compounds for inhibitory activity against chymotrypsin.

Materials:

-

Same as the standard assay.

-

Compound library dissolved in DMSO.

-

Positive control inhibitor (e.g., Aprotinin).

Procedure:

-

Reagent Preparation:

-

Prepare chymotrypsin and substrate solutions as described in the standard assay protocol.

-

Prepare a working solution of the positive control inhibitor in Assay Buffer.

-

-

Assay Protocol (in a 96- or 384-well plate):

-

Add 1 µL of each compound from the library to individual wells.

-

To positive control wells, add 1 µL of the positive control inhibitor solution.

-

To negative control (no inhibitor) wells, add 1 µL of DMSO.

-

Add 50 µL of the diluted chymotrypsin solution to all wells.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding 50 µL of the working substrate solution to all wells.

-

Measure the fluorescence intensity at a single time point (endpoint assay) or kinetically as described in the standard assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = [1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_no_inhibitor - Fluorescence_blank)] * 100

-

Compounds showing significant inhibition can be selected for further dose-response studies to determine their IC₅₀ values.

-

Caption: High-throughput screening workflow for chymotrypsin inhibitors.

Controls and Data Interpretation

Proper controls are essential for the accurate interpretation of assay results.

-

Negative Control (No Enzyme): This control contains all reaction components except the enzyme. It is used to determine the background fluorescence of the substrate and buffer.

-

Positive Control (No Inhibitor): This control contains all reaction components, including the enzyme, but no inhibitor (usually with the vehicle, e.g., DMSO). It represents the maximum enzymatic activity (100% activity).

-

Inhibitor Control: A known inhibitor of the enzyme is used as a positive control for inhibition, ensuring that the assay can detect inhibitory activity.

By comparing the fluorescence signals from the experimental wells to these controls, researchers can confidently determine the effect of their test compounds on enzyme activity. The Z'-factor is a statistical parameter often used in HTS to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Applications in Drug Discovery

The this compound assay is a valuable tool in drug discovery for several reasons:

-

High-Throughput Screening (HTS): Its simple, mix-and-read format makes it amenable to automation and the screening of large compound libraries to identify potential protease inhibitors.

-

Mechanism of Action Studies: The assay can be used to characterize the mechanism of action of identified inhibitors (e.g., competitive, non-competitive, or uncompetitive inhibition).

-

Structure-Activity Relationship (SAR) Studies: It allows for the rapid evaluation of the potency and selectivity of newly synthesized analogs of a lead compound, guiding the optimization of inhibitor design.

References

Technical Guide: The Mechanism of Action of Suc-Ala-Ala-Phe-AMC with Chymotrypsin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a detailed technical overview of the enzymatic interaction between the serine protease chymotrypsin and the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-phenylalanyl-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC). It covers the core mechanism of action, substrate specificity, and the principles of the fluorometric assay. Furthermore, this guide presents key quantitative data, a detailed experimental protocol for measuring chymotrypsin activity, and visual diagrams illustrating the enzymatic pathway and experimental workflow.

Introduction to Chymotrypsin

Chymotrypsin is a digestive enzyme, specifically a serine protease, that plays a crucial role in the breakdown of proteins and polypeptides (proteolysis) in the duodenum.[1][2] Synthesized in the pancreas as an inactive zymogen, chymotrypsinogen, it is activated through cleavage by trypsin.[2][3] The active form, α-chymotrypsin, is a globular protein consisting of three peptide chains.[4]

The catalytic activity of chymotrypsin is conferred by a "catalytic triad" of amino acid residues in its active site: Histidine-57, Aspartate-102, and Serine-195.[2] This triad enables the enzyme to hydrolyze peptide bonds with high efficiency.[1]

Substrate Specificity

Chymotrypsin exhibits distinct substrate specificity, preferentially cleaving peptide bonds at the C-terminal side of large, hydrophobic amino acid residues.[1][4] The primary targets are:

-

Phenylalanine (Phe)

-

Tryptophan (Trp)

-

Tyrosine (Tyr)

This specificity is dictated by a deep, hydrophobic "S1 pocket" within the enzyme's active site, which accommodates the bulky, aromatic side chains of these residues.[1][3] The shape and hydrophobic nature of this pocket are primary determinants of the enzyme's specificity.[1] It also hydrolyzes peptide bonds adjacent to other residues, such as Leucine, but at slower rates.[1][4]

Mechanism of Action: this compound Hydrolysis

The substrate this compound is a synthetic peptide designed to leverage chymotrypsin's natural specificity for Phenylalanine, linked to a fluorophore, 7-amino-4-methylcoumarin (AMC).[5][6] In its bound state, the AMC group is non-fluorescent (quenched). The enzymatic reaction proceeds in two main stages, consistent with a covalent hydrolysis mechanism.[3]

-

Acylation Phase (Burst Phase):

-

Binding: The this compound substrate binds to the active site of chymotrypsin. The Phenylalanine side chain fits snugly into the enzyme's S1 hydrophobic pocket.

-

Nucleophilic Attack: The catalytic triad facilitates a nucleophilic attack. The His-57 residue acts as a general base, abstracting a proton from the Ser-195 hydroxyl group. This enhances the nucleophilicity of the Ser-195 oxygen.[1]

-

Tetrahedral Intermediate Formation: The activated Ser-195 oxygen attacks the carbonyl carbon of the Phenylalanine residue in the substrate, forming a transient, unstable tetrahedral intermediate.[1]

-

Acyl-Enzyme Formation: The intermediate collapses. The amide bond between Phenylalanine and AMC is cleaved. The AMC moiety accepts a proton from His-57 (now acting as an acid) and is released as free, fluorescent 7-amino-4-methylcoumarin. The remainder of the substrate (Suc-Ala-Ala-Phe) is now covalently attached to Ser-195, forming a stable acyl-enzyme intermediate.[3]

-

-

Deacylation Phase (Steady-State Phase):

-

Water Binding: A water molecule enters the active site.

-

Second Nucleophilic Attack: His-57, acting as a base again, activates the water molecule by abstracting a proton, creating a highly nucleophilic hydroxide ion.

-

Second Intermediate: The hydroxide ion attacks the carbonyl carbon of the acyl-enzyme intermediate, forming a second tetrahedral intermediate.

-

Enzyme Regeneration: This intermediate collapses, cleaving the covalent bond between the peptide and Ser-195. The Suc-Ala-Ala-Phe product is released, and the Ser-195 hydroxyl group is regenerated. The enzyme is now returned to its native state, ready to catalyze another reaction.

-

The overall reaction can be summarized as: this compound + H₂O ---(Chymotrypsin)--> Suc-Ala-Ala-Phe + 7-AMC (fluorescent)

The rate of this reaction is quantified by monitoring the increase in fluorescence over time, which is directly proportional to the amount of free AMC generated and thus reflects the enzyme's activity.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the chymotrypsin assay using this compound.

| Parameter | Value | Source(s) |

| Enzyme | α-Chymotrypsin (bovine pancreas) | [4] |

| Substrate | This compound | [5][6] |

| Optimal pH | 7.8 - 8.1 | [4][8] |

| Optimal Temperature | ~50 °C (assays often run at 30-37 °C) | [4] |

| AMC Excitation Wavelength | 340 - 380 nm | [6][7][9] |

| AMC Emission Wavelength | 440 - 460 nm | [6][7][9] |

| Kinetic Parameters (Km, kcat) | Varies with assay conditions (buffer, pH, temp.) | [10][11] |

| Inhibitors | Copper ions (Cu²⁺), Mercury ions (Hg²⁺) | [4] |

Detailed Experimental Protocol

This protocol provides a standard methodology for determining chymotrypsin activity in a 96-well plate format using a fluorescence plate reader.

6.1 Materials and Reagents

-

α-Chymotrypsin (TLCK-treated, from bovine pancreas)

-

This compound

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Assay Buffer: 50 mM Tris-HCl, pH 8.1, 1 mM EDTA, 0.01% Tween-20[8]

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with temperature control

6.2 Preparation of Solutions

-

Substrate Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. Store in small aliquots at -20°C or -80°C, protected from light.[8]

-

Enzyme Stock Solution (e.g., 1 µM): Reconstitute α-chymotrypsin in 1 mM HCl containing 2 mM CaCl₂ to a desired concentration.[4] Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

-

Working Substrate Solution: On the day of the experiment, dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 10 µM, prepare a 2X working solution of 20 µM).

-

Working Enzyme Solution: On the day of the experiment, dilute the Enzyme Stock Solution in Assay Buffer to the desired final concentration (e.g., for a final assay concentration of 1.25 nM, prepare a 2X working solution of 2.5 nM).[8]

6.3 Assay Procedure

-

Setup: Program the fluorescence plate reader to the appropriate excitation (e.g., 370 nm) and emission (e.g., 455 nm) wavelengths.[8] Set the temperature to 37°C.

-

Plate Loading:

-

Add 50 µL of Assay Buffer to all wells.

-

Add 50 µL of the 2X Working Substrate Solution to each well (final concentration will be 1X).

-

Include "no enzyme" controls containing substrate and buffer only, and "no substrate" controls containing enzyme and buffer only.

-

-

Pre-incubation: Pre-incubate the plate in the reader for 5-10 minutes to allow the temperature to equilibrate.

-

Reaction Initiation: Add 50 µL of the 2X Working Enzyme Solution to the appropriate wells to initiate the reaction. The final volume in each well should be 150 µL (this can be adjusted, keeping component ratios the same).

-

Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 60 seconds for a period of 30-60 minutes.

6.4 Data Analysis

-

Background Subtraction: Subtract the fluorescence values of the "no enzyme" control from all experimental wells.

-

Calculate Reaction Rate: Plot fluorescence units (RFU) versus time (minutes). The initial rate of the reaction (V₀) is the slope of the linear portion of this curve.

-

Enzyme Activity Calculation: Convert the V₀ (in RFU/min) to moles/min using a standard curve generated with free AMC of known concentrations. Enzyme activity can then be expressed in units such as µmol/min/mg of enzyme.

Visualizations

Caption: Chymotrypsin's two-step hydrolysis of a fluorogenic substrate.

References

- 1. Chymotrypsin - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Chymotrypsin [sigmaaldrich.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 7. caymanchem.com [caymanchem.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 10. Kinetic studies on the chymotrypsin A alpha-catalyzed hydrolysis of a series of N-acetyl-L-phenylalanyl peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Alpha-chymotrypsin: enzyme concentration and kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Enzymatic Specificity for the Suc-Ala-Ala-Phe-AMC Substrate

This technical guide provides a comprehensive overview of the enzymatic specificity for the fluorogenic substrate N-Succinyl-L-alanyl-L-alanyl-L-phenylalanyl-7-amido-4-methylcoumarin (this compound). This substrate is a valuable tool for assaying the activity of specific proteases, particularly in research and drug discovery settings.

Introduction to Fluorogenic Peptide Substrates

Fluorogenic peptide substrates are instrumental in the study of protease activity. They consist of a peptide sequence recognized by a specific protease, conjugated to a fluorescent reporter group (a fluorophore) through a bond that the enzyme can cleave. In its conjugated form, the fluorophore's fluorescence is quenched. Upon enzymatic cleavage of the peptide bond, the fluorophore is released, resulting in a measurable increase in fluorescence intensity. The rate of this increase is directly proportional to the enzymatic activity under appropriate assay conditions.

This compound is a synthetic peptide substrate designed to be cleaved by proteases that recognize and cleave after a phenylalanine residue. The cleavage of the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC) releases the highly fluorescent AMC molecule, which has an excitation wavelength of approximately 360-380 nm and an emission wavelength of 440-460 nm[1].

Enzymatic Specificity of this compound

The peptide sequence of this compound confers specificity for certain proteases. The primary enzymes known to hydrolyze this substrate are:

-

Chymotrypsin : A serine protease found in the digestive system of mammals. It preferentially cleaves peptide bonds on the C-terminal side of large hydrophobic amino acids such as tyrosine, tryptophan, and phenylalanine. This compound is a sensitive substrate for chymotrypsin[1].

-

20S Proteasome : This is the catalytic core of the 26S proteasome, a large protein complex responsible for degrading ubiquitinated proteins in eukaryotic cells. The 20S proteasome possesses multiple proteolytic activities, including a "chymotrypsin-like" activity that cleaves after hydrophobic residues. This compound is also cleaved by the 20S Proteasome, making it a useful tool for assaying this specific activity[1].

-

Cathepsin G : A serine protease found in the azurophilic granules of neutrophils. It has a chymotrypsin-like specificity and is involved in inflammation and immune responses. A similar substrate, Suc-Ala-Ala-Pro-Phe-AMC, is a known substrate for Cathepsin G[2].

Quantitative Analysis of Enzyme-Substrate Interactions

The efficiency of an enzyme's cleavage of a substrate is characterized by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). Km represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. kcat, also known as the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time. The ratio kcat/Km is a measure of the enzyme's catalytic efficiency.

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| α-Chymotrypsin | Suc-Ala-Ala-Pro-Phe-AMC | 15 | 1.5 | 1.0 x 105 |

Data for Suc-Ala-Ala-Pro-Phe-AMC from Lathia et al., 2010[3].

Experimental Protocols

The following is a generalized protocol for a fluorometric assay to measure protease activity using this compound. This protocol should be optimized for the specific enzyme and experimental conditions.

4.1. Principle of the Assay

The assay is based on the enzymatic cleavage of the this compound substrate, which releases the fluorescent AMC molecule. The rate of increase in fluorescence is measured over time and is proportional to the enzyme's activity.

Caption: Principle of the fluorogenic protease assay.

4.2. Materials and Reagents

-

This compound substrate

-

Purified enzyme (e.g., bovine pancreatic chymotrypsin or 20S proteasome)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl)

-

DMSO for dissolving the substrate

-

96-well black microplate

-

Fluorescence microplate reader with filters for Ex/Em = 360/460 nm

-

AMC standard for calibration

4.3. Experimental Workflow

Caption: General workflow for a protease activity assay.

4.4. Detailed Procedure

-

Reagent Preparation :

-

Prepare the Assay Buffer and store it at 4°C.

-

Dissolve this compound in DMSO to make a stock solution (e.g., 10 mM). Store at -20°C, protected from light.

-

Prepare a stock solution of the enzyme in a suitable buffer and store it on ice. The final concentration in the assay will need to be optimized.

-

Prepare an AMC standard stock solution (e.g., 1 mM in DMSO).

-

-

AMC Standard Curve :

-

In a 96-well plate, prepare a serial dilution of the AMC standard in Assay Buffer to generate a standard curve (e.g., 0, 0.5, 1, 2.5, 5, and 10 nmol/well).

-

Adjust the final volume in each well to 100 µL with Assay Buffer.

-

Measure the fluorescence at Ex/Em = 360/460 nm.

-

Plot the fluorescence intensity versus the amount of AMC to generate a standard curve.

-

-

Enzyme Assay :

-

To the wells of a 96-well black microplate, add the desired amount of Assay Buffer.

-

Add the enzyme solution to each well. For negative controls, add buffer instead of the enzyme. If screening for inhibitors, add the test compounds at this stage.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes.

-

To initiate the reaction, add the this compound substrate to each well. The final substrate concentration should be optimized (typically around the Km value).

-

Immediately place the plate in the fluorescence reader and begin measuring the fluorescence intensity every 1-2 minutes for at least 30 minutes.

-

-

Data Analysis :

-

Determine the rate of the reaction (Vo) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the progress curve.

-

Using the slope of the AMC standard curve, convert the Vo from RFU/min to pmol/min.

-

The specific activity of the enzyme can be calculated as follows: Specific Activity (pmol/min/µg) = (pmol of AMC released per min) / (µg of enzyme in the well)

-

Biological Relevance and Signaling Pathways

The enzymes that cleave this compound are involved in critical biological processes. The 20S proteasome, in particular, is a central component of the Ubiquitin-Proteasome System (UPS) , which is the primary pathway for targeted protein degradation in eukaryotic cells.

The UPS plays a crucial role in regulating the levels of proteins involved in:

-

Cell cycle progression (e.g., cyclins)

-

Signal transduction

-

Transcription

-

Immune responses (antigen processing)

-

Quality control of misfolded proteins

A disruption in the UPS is implicated in numerous diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. Therefore, the chymotrypsin-like activity of the proteasome is a significant target for drug development.

Caption: The Ubiquitin-Proteasome Pathway for targeted protein degradation.[4][5][6]

Conclusion

This compound is a versatile and sensitive fluorogenic substrate for studying the activity of chymotrypsin and the chymotrypsin-like activity of the 20S proteasome. Its use in well-defined kinetic assays provides valuable quantitative data for basic research and is particularly relevant in the screening and characterization of potential therapeutic inhibitors targeting these crucial enzymes. Understanding the specificity and kinetics of this substrate is essential for its effective application in drug development and biomedical research.

References

- 1. This compound (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 2. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. Suc-AAPF-AMC peptide [novoprolabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]

- 6. Protein Degradation using the Ubiquitin-Proteasome Pathway | Thermo Fisher Scientific - US [thermofisher.com]

The Kinetics of Suc-Ala-Ala-Phe-AMC Cleavage: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the kinetics of N-Succinyl-Alanine-Alanine-Phenylalanine-7-Amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) cleavage. This fluorogenic substrate is a valuable tool for studying the activity of chymotrypsin and chymotrypsin-like enzymes, which play crucial roles in various physiological and pathological processes. This guide offers detailed experimental protocols, summarizes key kinetic data, and visualizes relevant biological pathways to support research and drug development in this area.

Enzyme Specificity and Applications

This compound is a highly sensitive substrate for α-chymotrypsin, a digestive serine protease.[1] Beyond its role in digestion, chymotrypsin is implicated in inflammation and cellular signaling.[2][3] Additionally, the chymotrypsin-like activity of the 20S proteasome, a key component of the cellular machinery for protein degradation, can be assayed using this or similar substrates.[4] The ubiquitin-proteasome system is central to the regulation of apoptosis, making the measurement of its chymotrypsin-like activity a critical aspect of cancer and neurodegenerative disease research.[5][6][7]

The cleavage of this compound by these enzymes releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which can be monitored in real-time to determine enzyme activity. AMC has an excitation wavelength of approximately 340-380 nm and an emission wavelength of 440-460 nm.[8][9]

Quantitative Kinetic Data

Understanding the kinetic parameters of enzyme-substrate interactions is fundamental for characterizing enzyme function and for the development of specific inhibitors. The Michaelis-Menten model is commonly used to describe the kinetics of this compound cleavage.

Chymotrypsin

| Substrate | Enzyme | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Suc-Ala-Ala-Pro-Phe-AMC | α-Chymotrypsin | 15 | 1.5 | 100,000 |

Table 1: Michaelis-Menten constants for the cleavage of a similar substrate, Suc-Ala-Ala-Pro-Phe-AMC, by α-chymotrypsin.[1] It is important to note that the inclusion of a Proline residue can affect the kinetics.

20S Proteasome (Chymotrypsin-Like Activity)

| Substrate | Enzyme | Km (µM) |

| Suc-Leu-Leu-Val-Tyr-AMC | SDS-activated 20S Proteasome | ~20-40 |

Table 2: Apparent Michaelis-Menten constant for the cleavage of a common substrate for the chymotrypsin-like activity of the proteasome.[10][11] The kinetics of the proteasome can be complex, often exhibiting non-Michaelis-Menten behavior.[11][12]

Experimental Protocols

Accurate and reproducible measurement of this compound cleavage requires carefully designed experimental protocols. Below are detailed methodologies for performing kinetic assays with chymotrypsin and the 20S proteasome.

Chymotrypsin Activity Assay

1. Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, and 0.01% Tween-20.

-

Enzyme Stock Solution: Prepare a stock solution of α-chymotrypsin (e.g., 1 mg/mL in 1 mM HCl) and dilute to the desired final concentration (e.g., 1.25 nM) in assay buffer immediately before use.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations for kinetic analysis (e.g., 0-200 µM).

2. Assay Procedure:

-

Pipette 50 µL of each substrate working solution into the wells of a black 96-well microplate.

-

To initiate the reaction, add 50 µL of the diluted chymotrypsin solution to each well.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation (e.g., 370 nm) and emission (e.g., 455 nm) wavelengths.

-

Monitor the increase in fluorescence over time (e.g., every 30 seconds for 15-30 minutes) at a constant temperature (e.g., 25°C or 37°C).

-

Determine the initial velocity (rate of fluorescence increase) for each substrate concentration from the linear portion of the progress curves.

-

Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax. The catalytic constant (kcat) can be calculated from Vmax if the enzyme concentration is known (Vmax = kcat * [E]).

20S Proteasome Chymotrypsin-Like Activity Assay

1. Reagent Preparation:

-

Assay Buffer: 25 mM HEPES, pH 7.6, 0.5 mM EDTA, 0.03% SDS (for activation).

-

Proteasome Stock Solution: Prepare a stock solution of purified 20S proteasome and dilute to the desired final concentration (e.g., 1.2 nM) in assay buffer.

-

Substrate Stock Solution: Prepare a 10 mM stock solution of Suc-Leu-Leu-Val-Tyr-AMC (a common substrate for this activity) in DMSO.

-

Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to achieve a range of final concentrations (e.g., 0.05-200 µM).

2. Assay Procedure:

-

Activate the 20S proteasome by incubating the diluted enzyme solution in the assay buffer containing SDS for at least 15 minutes at 37°C.

-

Pipette 50 µL of each substrate working solution into the wells of a black 96-well microplate.

-

To initiate the reaction, add 50 µL of the pre-activated proteasome solution to each well.

-

Immediately place the plate in a fluorescence microplate reader with excitation and emission wavelengths set to 345 nm and 445 nm, respectively.[10]

-

Monitor the increase in fluorescence over time at 37°C.

-

Analyze the kinetic data as described for the chymotrypsin assay. It is important to note that proteasome kinetics can be complex and may not follow a simple Michaelis-Menten model.[11]

Visualizing the Context: Signaling Pathways and Experimental Workflow

Signaling Pathways

The cleavage of substrates like this compound is relevant to several key signaling pathways.

References

- 1. Suc-AAPF-AMC peptide [novoprolabs.com]

- 2. Chymotrypsin attenuates adjuvant-induced arthritis by downregulating TLR4, NF-κB, MMP-1, TNF-α, IL-1β, and IL-6 expression in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. lifesensors.com [lifesensors.com]

- 5. Regulation of apoptosis by the ubiquitin and proteasome pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Delineating Crosstalk Mechanisms of the Ubiquitin Proteasome System That Regulate Apoptosis [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Investigation of diffusion-limited rates of chymotrypsin reactions by viscosity variation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. caymanchem.com [caymanchem.com]

- 10. resources.rndsystems.com [resources.rndsystems.com]

- 11. Kinetic characterization of the chymotryptic activity of the 20S proteasome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

A Technical Guide to Suc-Ala-Ala-Phe-AMC: Properties and Applications in Protease Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical and physical properties of the fluorogenic peptide substrate, N-Succinyl-L-alanyl-L-alanyl-L-phenylalanine-7-amido-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC). It details its application in the activity assays of chymotrypsin-like proteases and the 20S proteasome, providing comprehensive experimental protocols. Furthermore, this guide explores the role of chymotrypsin-like proteases in cellular signaling, with a focus on the Protease-Activated Receptor 2 (PAR2) pathway, and includes detailed visualizations to facilitate understanding.

Core Chemical and Physical Properties

This compound is a synthetic peptide substrate widely utilized for the sensitive detection of chymotrypsin-like protease activity. Cleavage of the amide bond between the phenylalanine residue and the 7-amino-4-methylcoumarin (AMC) group by these proteases results in the release of the highly fluorescent AMC molecule, providing a measurable signal that is directly proportional to enzyme activity.

A summary of its key chemical and physical properties is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₂₉H₃₂N₄O₈ | [1][2][3][4] |

| Molecular Weight | 564.59 g/mol | [1][3][4][5] |

| CAS Number | 71973-79-0 | [1][2][6] |

| Appearance | White to off-white solid/powder | |

| Purity | ≥98% (HPLC) | |

| Solubility | Soluble in DMSO (≥100 mg/mL) | [1][4] |

| Excitation Wavelength | 340-360 nm | [7] |

| Emission Wavelength | 440-460 nm | [7] |

| Storage | Store at -20°C, protected from light and moisture. | [1][4] |

Experimental Applications and Protocols

This compound serves as a valuable tool for in vitro enzyme kinetics studies, high-throughput screening of protease inhibitors, and the characterization of chymotrypsin-like enzymatic activity from various biological samples.

General Fluorometric Protease Activity Assay

This protocol provides a general framework for measuring the activity of a purified chymotrypsin-like protease or the chymotrypsin-like activity of the 20S proteasome.

Materials:

-

This compound

-

Purified chymotrypsin or 20S proteasome

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.01% Tween-20)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorometric microplate reader

Protocol:

-

Prepare a stock solution of this compound: Dissolve the substrate in DMSO to a concentration of 10 mM.

-

Prepare working solutions:

-

Dilute the this compound stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

-

Prepare serial dilutions of the protease in Assay Buffer.

-

-

Set up the assay:

-

Add 50 µL of the protease dilutions to the wells of the 96-well plate.

-

Include a negative control with Assay Buffer only.

-

-

Initiate the reaction: Add 50 µL of the this compound working solution to each well.

-

Measure fluorescence: Immediately begin monitoring the increase in fluorescence at an excitation wavelength of ~350-360 nm and an emission wavelength of ~450-460 nm in a kinetic mode for a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

-

Data Analysis: Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot. The rate of AMC release is proportional to the enzyme activity.

Role in Cellular Signaling: The PAR2 Pathway

Chymotrypsin-like proteases are not only involved in digestion but also play crucial roles as signaling molecules by activating a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs). PAR2 is a prominent member of this family and is activated by proteases such as trypsin and chymotrypsin.[8][9][10]

Activation of PAR2 occurs through a unique mechanism where the protease cleaves the N-terminal extracellular domain of the receptor. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to and activates the receptor, initiating downstream signaling cascades.[9][11] These signaling pathways are implicated in a variety of physiological and pathological processes, including inflammation, pain, and tissue homeostasis.[8][9][12][13]

Conclusion

This compound is a robust and sensitive tool for the study of chymotrypsin-like proteases. Its well-defined chemical and physical properties, coupled with its fluorogenic nature, make it an ideal substrate for a wide range of research and drug discovery applications. Understanding its use in experimental settings and the biological context of its target enzymes, such as their role in PAR2 signaling, is crucial for advancing our knowledge of protease function in health and disease.

References

- 1. abmole.com [abmole.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 71973-79-0 | FS110519 | Biosynth [biosynth.com]

- 4. abmole.com [abmole.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound - Bachem AG [bioscience.co.uk]

- 7. caymanchem.com [caymanchem.com]

- 8. Protease-activated receptor 2: activation, signalling and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Protease-activated receptor 2 signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Update on protease-activated receptor 2 in inflammatory and autoimmune dermatological diseases [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluorogenic Substrate Suc-Ala-Ala-Phe-AMC: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Succinyl-Alanine-Alanine-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC) is a highly sensitive and specific fluorogenic substrate utilized extensively in basic research and drug discovery. Its primary application lies in the characterization of chymotrypsin and chymotrypsin-like serine proteases. The enzymatic cleavage of the peptide bond C-terminal to the phenylalanine residue liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group, providing a real-time measure of enzyme activity. This technical guide provides an in-depth overview of the core applications of this compound, including detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and experimental workflows.

Core Applications

The principal applications of this compound in a research setting include:

-

Enzyme Activity Assays: Quantifying the catalytic activity of chymotrypsin and other proteases that recognize the Ala-Ala-Phe sequence.

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat).

-

Inhibitor Screening: High-throughput screening (HTS) of small molecule libraries to identify potential inhibitors of chymotrypsin and related enzymes.

-

Signal Transduction Studies: Investigating cellular signaling pathways initiated by proteases that cleave this substrate.

Physicochemical and Kinetic Properties

This compound is a reliable substrate for monitoring the activity of several proteases. The key physicochemical and kinetic parameters are summarized below.

| Property | Value | Enzyme |

| Molecular Formula | C₃₄H₃₉N₅O₉ | N/A |

| Molecular Weight | 661.7 g/mol | N/A |

| Excitation Wavelength | 340-380 nm[1] | N/A |

| Emission Wavelength | 440-460 nm[1] | N/A |

| Solubility | Soluble in DMSO and Ethanol (≥10 mg/ml)[1] | N/A |

| Km | 15 µM[2] | α-Chymotrypsin |

| kcat | 1.5 s⁻¹[2] | α-Chymotrypsin |

| IC₅₀ (Chymostatin) | 0.8 nM[3] | Human Chymotrypsin |

Experimental Protocols

Standard Chymotrypsin Activity Assay

This protocol provides a method for determining the activity of chymotrypsin using this compound in a 96-well plate format.

Materials:

-

α-Chymotrypsin (bovine pancreatic)

-

This compound

-

Assay Buffer: 50 mM Tris, pH 8.1, 1 mM EDTA, 0.01% Tween-20[4]

-

DMSO

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

-

Prepare a working solution of this compound by diluting the stock solution in Assay Buffer. A typical final concentration in the assay is 5 µM.[4]

-

Prepare a stock solution of α-chymotrypsin in 1 mM HCl. Immediately before use, dilute the enzyme in cold Assay Buffer to the desired concentration. A typical final concentration is 1.25 nM.[4]

-

Pipette 50 µL of the chymotrypsin solution into the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the this compound working solution to each well.

-

Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

-

Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~370 nm and an emission wavelength of ~455 nm. [4]

-

Calculate the initial reaction velocity (V₀) from the linear portion of the progress curve.

Determination of Kinetic Constants (Km and kcat)

This protocol describes how to determine the Michaelis-Menten constants for chymotrypsin with this compound.

Procedure:

-

Follow the standard assay protocol, but vary the concentration of the this compound working solution. A typical concentration range is from 4 µM to 500 µM.[4]

-

Keep the enzyme concentration constant. A final concentration of 50 nM chymotrypsin is recommended.[4]

-

Measure the initial velocity (V₀) for each substrate concentration.

-

Plot the initial velocities against the corresponding substrate concentrations.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

-

V = (Vmax * [S]) / (Km + [S])

-

-

Calculate kcat using the following equation:

-

kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

High-Throughput Screening (HTS) for Chymotrypsin Inhibitors

This protocol outlines a workflow for screening a compound library for inhibitors of chymotrypsin.

Procedure:

-

Prepare the assay components as described in the standard assay protocol. Use a low concentration of this compound, typically at or below the Km value (e.g., 5 µM), and a chymotrypsin concentration of 1.25 nM.[4]

-

Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from the library into the wells of a 384-well plate. Include appropriate controls (e.g., no inhibitor, known inhibitor like chymostatin).

-

Add 25 µL of the chymotrypsin solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 25 µL of the this compound working solution to all wells simultaneously using a liquid handler.

-

Transfer the plate to a fluorescence plate reader and measure the fluorescence signal at a single time point or kinetically.

-

Calculate the percent inhibition for each compound relative to the controls.

Biological Relevance: Chymotrypsin and Protease-Activated Receptor 2 (PAR2) Signaling

Chymotrypsin is not only a digestive enzyme but also a signaling molecule that can activate cell surface receptors, notably Protease-Activated Receptor 2 (PAR2).[5][6] This G protein-coupled receptor is expressed on various cell types, including intestinal epithelial cells.

Activation of PAR2 by chymotrypsin involves the proteolytic cleavage of the receptor's N-terminal domain. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," binding to and activating the receptor. This initiates a downstream signaling cascade.

Caption: Chymotrypsin activation of PAR2 signaling pathway.

This signaling pathway has been implicated in various physiological and pathophysiological processes, including intestinal inflammation and homeostasis.[5][6] Studies have shown that chymotrypsin-mediated PAR2 activation can lead to calcium mobilization and the activation of the ERK1/2 signaling pathway, ultimately resulting in cellular responses such as the upregulation of interleukin-10 (IL-10).[5]

Experimental Workflow Visualization

The following diagram illustrates a typical high-throughput screening workflow for identifying chymotrypsin inhibitors using this compound.

Caption: High-throughput screening workflow for chymotrypsin inhibitors.

Conclusion

This compound is a versatile and indispensable tool for researchers studying chymotrypsin and related proteases. Its favorable kinetic properties and high sensitivity make it suitable for a wide range of applications, from fundamental enzyme characterization to large-scale drug discovery campaigns. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective application of this valuable research tool.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Suc-AAPF-AMC peptide [novoprolabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. application.wiley-vch.de [application.wiley-vch.de]

- 5. researchgate.net [researchgate.net]

- 6. Chymotrypsin activity signals to intestinal epithelium by protease-activated receptor-dependent mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Fluorometric Protease Assays

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of fluorometric protease assays, a cornerstone technique in biological research and drug discovery. Proteases, enzymes that catalyze the breakdown of proteins, are implicated in a vast array of physiological and pathological processes, making them critical targets for therapeutic intervention.[1] Fluorometric assays offer a sensitive, continuous, and high-throughput-compatible method for studying protease activity and screening for inhibitors.[2]

Core Principles of Fluorometric Protease Assays

Fluorometric protease assays rely on the principle of fluorescence quenching and dequenching. A protease substrate, typically a peptide or protein, is labeled with a fluorophore and a quencher. In the intact substrate, the quencher is in close proximity to the fluorophore, suppressing its fluorescent signal. Upon cleavage of the substrate by a protease, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity that is directly proportional to the protease activity.[3][4]

There are two primary configurations for these assays:

-

Fluorescence Resonance Energy Transfer (FRET): In FRET-based assays, a donor fluorophore and an acceptor molecule (quencher) are attached to the protease substrate.[5] When the donor is excited, it transfers energy non-radiatively to the acceptor if they are in close proximity (typically 1-10 nm).[5] Proteolytic cleavage separates the donor and acceptor, disrupting FRET and resulting in an increase in the donor's fluorescence emission.[6]

-

Quenched Fluorescent Substrates: This is a broader category where the fluorescence of a single fluorophore is quenched by a nearby non-fluorescent "dark" quencher.[2] The mechanism of quenching can be FRET or other collisional quenching processes. Cleavage of the substrate by the protease relieves this quenching, causing an increase in fluorescence.[7]

Visualizing the Principle of a Quenched Fluorescent Protease Assay

The following diagram illustrates the basic mechanism of a fluorometric protease assay using a quenched substrate.

Caption: Principle of a quenched fluorescent protease assay.

Key Components and Considerations

Protease Substrates

The choice of substrate is critical for assay specificity and sensitivity. Substrates can be broadly categorized as:

-

Protein Substrates: These are typically large proteins like casein or gelatin that are heavily labeled with a fluorophore, leading to self-quenching.[8] Proteolytic digestion releases smaller, fluorescently labeled peptides.[8] These substrates are useful for general protease activity screening but lack specificity.[9]

-

Peptide Substrates: These are short, synthetic peptides that contain a specific cleavage sequence recognized by the protease of interest.[5] They are labeled with a FRET pair or a fluorophore and a dark quencher.[2][5] Peptide substrates offer high specificity and are widely used for studying individual proteases.

Fluorophores and Quenchers

A variety of fluorophore and quencher pairs are available, each with distinct spectral properties. The selection of a suitable pair depends on the instrumentation available and the potential for autofluorescence from compounds in the assay.

| Fluorophore/Donor | Quencher/Acceptor | Typical Excitation (nm) | Typical Emission (nm) |

| 5-FAM (Fluorescein) | TAMRA | ~490 | ~520 |

| FITC (Fluorescein) | N/A (Self-quenching) | ~490 | ~525 |

| Mca | Dpa | ~328 | ~420 |

| EDANS | DABCYL | ~340 | ~490 |

| BODIPY FL | N/A (Self-quenching) | ~502 | ~528 |

| BODIPY TR-X | N/A (Self-quenching) | ~589 | ~617 |

| TAMRA | N/A (Self-quenching) | ~535 | ~595 |

This table provides representative values; optimal wavelengths may vary depending on the specific substrate and buffer conditions.

Instrumentation

A fluorescence microplate reader is the primary instrument required for performing fluorometric protease assays in a high-throughput format. Key features to consider in a plate reader include:

-

Wavelength selection: The ability to select specific excitation and emission wavelengths is crucial. This is typically achieved through the use of filters or monochromators.

-

Sensitivity: The instrument should be sensitive enough to detect the fluorescent signal generated in the assay.

-

Kinetic reading capability: The ability to take repeated measurements over time is essential for determining reaction rates.

-

Temperature control: Maintaining a constant and optimal temperature is important for consistent enzyme activity.

Experimental Protocols

General Experimental Workflow

The following diagram outlines a typical workflow for a fluorometric protease assay.

Caption: General workflow for a fluorometric protease assay.

Detailed Protocol: Matrix Metalloproteinase (MMP) Activity Assay

This protocol is adapted for a generic fluorometric MMP assay.

Materials:

-

Recombinant active MMP enzyme

-

MMP fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl2, 150 mM NaCl, pH 7.5)

-

MMP inhibitor (e.g., NNGH) for positive control of inhibition

-

96-well black, flat-bottom microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Thaw all components to room temperature.

-

Dilute the MMP enzyme to the desired concentration in cold Assay Buffer. Keep on ice.

-

Dilute the MMP fluorogenic substrate to the desired final concentration in Assay Buffer.

-

Prepare a stock solution of the MMP inhibitor in an appropriate solvent (e.g., DMSO) and dilute further in Assay Buffer.

-

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well.

-

Add 20 µL of the diluted MMP enzyme to the appropriate wells (enzyme control, inhibitor control, and test compound wells).

-

For inhibitor screening, add 10 µL of the test compound or control inhibitor to the respective wells. For enzyme activity measurement, add 10 µL of Assay Buffer.

-

Incubate the plate at 37°C for 30-60 minutes to allow for enzyme-inhibitor interaction.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 20 µL of the diluted MMP substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Measure the fluorescence intensity at an excitation wavelength of 328 nm and an emission wavelength of 420 nm.

-

Take kinetic readings every 1-5 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

For inhibitor screening, calculate the percent inhibition using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

-

Detailed Protocol: Trypsin Activity Assay using FITC-Casein

This protocol describes a general protease assay using a quenched protein substrate.[9][10]

Materials:

-

Trypsin standard solution

-

FITC-Casein substrate

-

Incubation Buffer (e.g., 200 mM Tris-HCl, pH 7.8, 20 mM CaCl2)

-

Assay Buffer (e.g., 500 mM Tris-HCl, pH 8.8)

-

Trichloroacetic acid (TCA) solution

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Standard Curve Preparation:

-

Prepare a series of trypsin standards by diluting the stock solution in Incubation Buffer.

-

-

Assay Procedure:

-

To each well, add 20 µL of Incubation Buffer, 20 µL of FITC-Casein substrate, and 10 µL of the trypsin standard or sample.

-

Include a blank control containing 10 µL of ultrapure water instead of the sample.

-

Incubate the plate at 37°C for 60 minutes, protected from light.

-

Stop the reaction by adding 150 µL of TCA solution to each well.

-

Incubate at 37°C for 30 minutes to precipitate the undigested substrate.

-

Centrifuge the plate to pellet the precipitate.

-

Carefully transfer the supernatant to a new black microplate.

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence of the blank from all readings.

-

Plot the fluorescence of the trypsin standards versus their concentrations to generate a standard curve.

-

Determine the protease activity in the samples by interpolating their fluorescence values on the standard curve.

-

Applications in Research and Drug Development

Fluorometric protease assays are indispensable tools in various research areas:

-

Enzyme Kinetics: These assays allow for the determination of key kinetic parameters such as K_m and k_cat, providing insights into enzyme efficiency and substrate affinity.

-

High-Throughput Screening (HTS): The simple mix-and-read format and compatibility with microplates make these assays ideal for screening large compound libraries to identify potential protease inhibitors.[11][12]

-

Drug Discovery: They are crucial for characterizing the potency and mechanism of action of lead compounds in drug development programs targeting proteases.[13]

-

Diagnostics: Fluorometric assays can be used to measure protease activity in biological samples as potential biomarkers for various diseases.

High-Throughput Screening Workflow for Protease Inhibitors

Caption: HTS workflow for identifying protease inhibitors.

Signaling Pathways Involving Proteases

Proteases are key players in numerous signaling cascades. Understanding these pathways is crucial for identifying novel drug targets.

Caspase Signaling Pathway in Apoptosis

Caspases are a family of proteases that execute programmed cell death (apoptosis). The activation of caspases occurs through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[14][15]

Caption: Simplified caspase signaling pathway in apoptosis.[16][17]

Matrix Metalloproteinase (MMP) Signaling

MMPs are involved in the degradation of the extracellular matrix (ECM) and play crucial roles in tissue remodeling, wound healing, and cancer metastasis. Their expression and activity are tightly regulated by various signaling pathways.[7][18][19]

Caption: Overview of MMP activation signaling.[5][20]

Blood Coagulation Cascade

The coagulation cascade is a series of protease activations that leads to the formation of a blood clot. It involves an intrinsic and an extrinsic pathway that converge on a common pathway.[21][22]

Caption: The blood coagulation cascade.[6][23][24]

Data Interpretation and Troubleshooting

Data Presentation:

| Parameter | Description | Typical Value/Range |

| Substrate Concentration | Should ideally be at or below the K_m for kinetic studies. | 1-100 µM |

| Enzyme Concentration | Should be in the linear range of the assay. | ng/mL to µg/mL |

| Detection Limit | The lowest concentration of protease that can be reliably detected. | Varies, can be in the ng/mL range.[10] |

| IC50 | The concentration of an inhibitor that reduces enzyme activity by 50%. | Varies widely |

| Z'-factor | A statistical measure of assay quality in HTS. | > 0.5 indicates a good assay. |

Common Issues and Troubleshooting:

| Issue | Possible Cause | Solution |

| High Background Fluorescence | - Autofluorescent compounds- Degraded substrate- Contaminated reagents | - Run compound-only controls- Use fresh substrate- Use high-purity reagents |

| No or Low Signal | - Inactive enzyme- Incorrect buffer conditions (pH, cofactors)- Incorrect wavelength settings | - Use a new enzyme aliquot- Optimize buffer conditions- Verify instrument settings |

| Non-linear Reaction Rate | - Substrate depletion- Enzyme instability- Inner filter effect at high substrate concentrations | - Use lower enzyme concentration or shorter reaction time- Check enzyme stability in assay buffer- Use lower substrate concentration or apply correction factors |

| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing- Temperature gradients across the plate | - Use calibrated pipettes- Ensure thorough mixing- Allow the plate to equilibrate to the correct temperature |

This guide provides a foundational understanding of fluorometric protease assays. For specific applications, further optimization of assay conditions and validation with appropriate controls are essential for obtaining reliable and reproducible results.

References

- 1. researchgate.net [researchgate.net]

- 2. Protease Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. High-Throughput Fluorescent Assay for Inhibitor Screening of Proteases from RNA Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluorescence Dequenching Assay for the Activity of TEV Protease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Involvement of matrix metalloproteinases (MMPs) and inflammasome pathway in molecular mechanisms of fibrosis | Bioscience Reports | Portland Press [portlandpress.com]

- 6. radiopaedia.org [radiopaedia.org]

- 7. itmedicalteam.pl [itmedicalteam.pl]

- 8. raybiotech.com [raybiotech.com]

- 9. researchgate.net [researchgate.net]

- 10. Use of the Protease Fluorescent Detection Kit to Determine Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protocol for high-throughput screening of SARS-CoV-2 main protease inhibitors using a robust fluorescence polarization assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. abcam.co.jp [abcam.co.jp]

- 14. Cell Death Pathways | Cell Signaling Technology [cellsignal.com]

- 15. Caspase - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. Inhibition of MMPs - Elabscience [elabscience.com]

- 20. Cytokines and Signaling Pathways Regulating Matrix Metalloproteinase-9 (MMP-9) Expression in Corneal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Coagulation - Wikipedia [en.wikipedia.org]

- 22. The Clotting Cascade | National Bleeding Disorders Foundation [bleeding.org]

- 23. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

Methodological & Application

Detailed protocol for a chymotrypsin assay using Suc-Ala-Ala-Phe-AMC

Application Notes and Protocols

Topic: Detailed Protocol for a Chymotrypsin Assay Using Suc-Ala-Ala-Phe-AMC

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chymotrypsin is a serine protease that plays a crucial role in digestion by catalyzing the hydrolysis of peptide bonds, primarily at the C-terminus of aromatic amino acid residues (tyrosine, tryptophan, and phenylalanine).[1] The quantitative measurement of chymotrypsin activity is fundamental in various research areas, including enzymology, drug discovery, and diagnostics. This document provides a detailed protocol for a highly sensitive and continuous fluorometric assay for chymotrypsin activity using the synthetic peptide substrate N-Succinyl-Alanine-Alanine-Phenylalanine-7-Amido-4-methylcoumarin (this compound).

Assay Principle

The assay is based on the enzymatic cleavage of the fluorogenic substrate this compound by chymotrypsin. The substrate itself is weakly fluorescent. Upon hydrolysis of the amide bond between phenylalanine and 7-amido-4-methylcoumarin (AMC), the highly fluorescent AMC is released.[2][3] The rate of increase in fluorescence intensity is directly proportional to the chymotrypsin activity. The fluorescent signal of free AMC can be monitored at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][4]

Materials and Reagents

-

α-Chymotrypsin from bovine pancreas (TLCK-treated to inhibit trypsin activity)

-

This compound (fluorogenic substrate)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Tris-HCl

-

Calcium Chloride (CaCl₂)

-

Bovine Serum Albumin (BSA)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader

-

Standard laboratory equipment (pipettes, tubes, etc.)

Reagent Preparation

4.1. Assay Buffer (50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0)

-

Dissolve Tris base and CaCl₂ in deionized water.

-

Adjust the pH to 8.0 with HCl at 25°C.

-

Store at 4°C.

4.2. Chymotrypsin Stock Solution (1 mg/mL)

-

Dissolve α-chymotrypsin in 1 mM HCl.

-

Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

4.3. Chymotrypsin Working Solution

-

Dilute the chymotrypsin stock solution in Assay Buffer to the desired final concentration (e.g., 1.25 nM).[5] The optimal concentration should be determined empirically for your specific experimental conditions.

4.4. Substrate Stock Solution (10 mM)

4.5. Substrate Working Solution

-

Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 5 µM).[5] The optimal concentration may depend on the Kₘ value of the enzyme for the substrate.

4.6. AMC Standard Stock Solution (1 mM)

-

Dissolve 7-amino-4-methylcoumarin in DMSO.

-

Store at -20°C, protected from light.

Experimental Protocols

5.1. Protocol for Chymotrypsin Activity Assay

-

Prepare the AMC Standard Curve:

-

Assay Setup:

-

Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

-

Add 25 µL of the Chymotrypsin Working Solution to the sample wells.

-

For the negative control (no enzyme) wells, add 25 µL of Assay Buffer.

-

-

Initiate the Reaction:

-

Add 25 µL of the Substrate Working Solution to all wells to initiate the enzymatic reaction. The final volume in each well should be 100 µL.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 25°C or 37°C).

-

Measure the fluorescence intensity at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][4]

-

Take kinetic readings every 1-2 minutes for 15-30 minutes.

-

5.2. Protocol for Chymotrypsin Inhibition Assay

-

Inhibitor Preparation:

-

Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

-

Create a serial dilution of the inhibitor in Assay Buffer.

-

-

Assay Setup:

-

Add 25 µL of the inhibitor dilutions to the inhibitor wells.

-

For the positive control (no inhibitor) wells, add 25 µL of the inhibitor solvent (e.g., Assay Buffer with the same percentage of DMSO).

-

Add 25 µL of the Chymotrypsin Working Solution to all wells.

-

Incubate the plate at the desired temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiate the Reaction:

-

Add 50 µL of the Substrate Working Solution to all wells.

-

-

Fluorescence Measurement:

-

Proceed with the fluorescence measurement as described in the activity assay protocol.

-

Data Presentation

Table 1: Chymotrypsin Kinetic Parameters

| Parameter | Value | Units |

| Kₘ | Value | µM |

| Vₘₐₓ | Value | RFU/min |

| k𝖼ₐₜ | Value | s⁻¹ |

| k𝖼ₐₜ/Kₘ | Value | M⁻¹s⁻¹ |

Table 2: Chymotrypsin Inhibition Data

| Inhibitor | Concentration (µM) | % Inhibition | IC₅₀ (µM) |

| Inhibitor A | 0.1 | Value | Value |

| 1 | Value | ||

| 10 | Value | ||

| Inhibitor B | 0.1 | Value | Value |

| 1 | Value | ||

| 10 | Value |

Data Analysis

-

AMC Standard Curve:

-

Subtract the fluorescence of the blank from all AMC standard readings.

-

Plot the net fluorescence intensity versus the concentration of AMC to generate a standard curve.

-

Determine the linear equation of the curve (y = mx + c), where 'y' is the fluorescence intensity and 'x' is the AMC concentration.

-

-

Enzyme Activity Calculation:

-

For each sample, calculate the rate of reaction (V₀) in Relative Fluorescence Units per minute (RFU/min) from the linear portion of the kinetic curve.

-

Convert the V₀ from RFU/min to nmol/min using the slope of the AMC standard curve.

-

Enzyme Activity (nmol/min) = (V₀ in RFU/min) / (slope of AMC standard curve in RFU/nmol)

-

-

Inhibition Calculation:

-

Calculate the percentage of inhibition for each inhibitor concentration:

-

% Inhibition = [(Activity of positive control - Activity with inhibitor) / Activity of positive control] x 100

-

Plot the % inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Visualizations

Caption: Figure 1: Experimental Workflow for Chymotrypsin Activity Assay

Caption: Figure 2: Enzymatic Reaction of Chymotrypsin with this compound

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. This compound (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 3. glpbio.com [glpbio.com]

- 4. Suc-Ala-Ala-Pro-Phe-AMC (Chymotrypsin Substrate, fluorogenic) - Echelon Biosciences [echelon-inc.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. abmole.com [abmole.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. abcam.cn [abcam.cn]

Application Notes and Protocols for High-Throughput Screening (HTS) of Chymotrypsin Inhibitors using Suc-Ala-Ala-Phe-AMC

For Researchers, Scientists, and Drug Development Professionals

Introduction

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify potential therapeutic agents. This document provides a detailed guide for setting up and performing a robust HTS assay for inhibitors of chymotrypsin and chymotrypsin-like serine proteases using the fluorogenic substrate N-Succinyl-Alanine-Alanine-Phenylalanine-7-Amino-4-methylcoumarin (Suc-Ala-Ala-Phe-AMC).

Chymotrypsin-like proteases are implicated in a variety of physiological and pathological processes, including digestion, blood coagulation, and inflammation.[1] Their dysregulation is associated with diseases such as pancreatitis, chronic obstructive pulmonary disease (COPD), and certain cancers, making them attractive targets for therapeutic intervention.

The assay described herein is based on the enzymatic cleavage of the this compound substrate by chymotrypsin. This cleavage releases the highly fluorescent molecule 7-Amino-4-methylcoumarin (AMC), which can be quantified to determine enzymatic activity.[2][3][4] Potential inhibitors will reduce the rate of AMC release, providing a measurable signal for identifying active compounds.

Assay Principle

The core of this HTS assay is a fluorometric method to measure the enzymatic activity of chymotrypsin. The substrate, this compound, is intrinsically non-fluorescent. In the presence of active chymotrypsin, the enzyme cleaves the peptide bond C-terminal to the phenylalanine residue, liberating the fluorescent AMC moiety. The resulting fluorescence is directly proportional to the enzymatic activity.

The fluorescence of the liberated AMC can be measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.[2][3][4] In a screening context, compounds that inhibit chymotrypsin activity will lead to a decrease in the fluorescence signal compared to a control reaction with no inhibitor.

Materials and Reagents

| Reagent | Supplier | Catalog # | Storage |

| α-Chymotrypsin (bovine pancreas) | Sigma-Aldrich | C4129 | -20°C |

| This compound | Bachem | I-1415 | -20°C |

| Chymostatin (inhibitor) | Sigma-Aldrich | C7268 | -20°C |

| Tris-HCl | Sigma-Aldrich | T5941 | Room Temp |

| CaCl₂ | Sigma-Aldrich | C1016 | Room Temp |

| DMSO, ACS Grade | Sigma-Aldrich | D2650 | Room Temp |

| 384-well black, flat-bottom plates | Corning | 3710 | Room Temp |

Experimental Protocols

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, 100 mM CaCl₂, pH 8.0.

-

α-Chymotrypsin Stock Solution (1 mg/mL): Dissolve α-Chymotrypsin in 1 mM HCl. Aliquot and store at -80°C.

-

Working Chymotrypsin Solution (2X): Dilute the stock solution to 0.4 µg/mL in Assay Buffer. Prepare fresh daily.

-

This compound Stock Solution (10 mM): Dissolve this compound in DMSO. Aliquot and store at -20°C, protected from light.

-

Working Substrate Solution (2X): Dilute the stock solution to 20 µM in Assay Buffer. Prepare fresh daily.

-

Chymostatin Stock Solution (10 mM): Dissolve Chymostatin in DMSO. Aliquot and store at -20°C.

-

Test Compounds: Prepare stock solutions in 100% DMSO. Create serial dilutions as required for IC₅₀ determination.

HTS Assay Protocol for a 384-Well Plate

-

Compound Plating:

-

Using an acoustic liquid handler or a pintool, transfer 50 nL of test compounds (from stock plates) and control compounds to the appropriate wells of a 384-well assay plate.

-

For IC₅₀ determination, perform a serial dilution of the inhibitor (e.g., Chymostatin) directly in the plate.

-

-

Enzyme Addition:

-

Add 10 µL of the 2X Working Chymotrypsin Solution to all wells except the negative control (no enzyme) wells.

-

To the negative control wells, add 10 µL of Assay Buffer.

-

-

Incubation:

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

-

Reaction Initiation:

-

Add 10 µL of the 2X Working Substrate Solution to all wells to initiate the enzymatic reaction. The final reaction volume is 20 µL.

-

-

Signal Detection:

-

Immediately transfer the plate to a fluorescence plate reader.

-

Measure the fluorescence intensity (Relative Fluorescence Units - RFU) in kinetic mode for 30 minutes at 25°C, with readings every minute. The excitation wavelength should be set to 380 nm and the emission wavelength to 460 nm.[5] Alternatively, for a single endpoint reading, incubate the plate at 25°C for 30 minutes before reading the fluorescence.

-

Plate Layout

A typical 384-well plate layout for an HTS campaign includes columns dedicated to controls for robust statistical analysis.

Caption: Example 384-well HTS plate layout.

Data Analysis and Interpretation

Z'-Factor Calculation

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay.[1] It reflects the separation between the positive and negative control signals. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[6]

Formula: Z' = 1 - (3 * (σ_pc + σ_nc)) / |µ_pc - µ_nc|

Where:

-

µ_pc = mean of the positive control (enzyme + substrate + DMSO)

-

σ_pc = standard deviation of the positive control

-

µ_nc = mean of the negative control (substrate + buffer + DMSO)

-

σ_nc = standard deviation of the negative control

Example Z'-Factor Calculation:

| Control | Replicates (RFU) | Mean (µ) | Std Dev (σ) |

| Positive | 12580, 12650, 12490, 12710 | 12607.5 | 95.4 |

| Negative | 520, 550, 535, 510 | 528.75 | 17.5 |

Z' = 1 - (3 * (95.4 + 17.5)) / |12607.5 - 528.75| Z' = 1 - (3 * 112.9) / 12078.75 Z' = 1 - 338.7 / 12078.75 Z' = 1 - 0.028 Z' = 0.972

An excellent Z'-factor of 0.972 indicates a robust and reliable assay.

Percent Inhibition Calculation

The inhibitory activity of the test compounds is expressed as the percentage of inhibition of the enzymatic reaction.

Formula: % Inhibition = (1 - (RFU_sample - RFU_nc) / (RFU_pc - RFU_nc)) * 100

Where:

-

RFU_sample = RFU from a well with a test compound

-

RFU_pc = Mean RFU of the positive control

-

RFU_nc = Mean RFU of the negative control

IC₅₀ Determination